molecular formula C23H21N3O3 B2509674 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2309591-14-6

6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2509674
CAS No.: 2309591-14-6
M. Wt: 387.439
InChI Key: TXUOMUOKFFFGNP-UHFFFAOYSA-N
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Description

6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements, including a xanthene moiety, an azetidine ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the xanthene and azetidine intermediates. The xanthene moiety can be synthesized through a Friedel-Crafts alkylation reaction, while the azetidine ring is often formed via a cyclization reaction involving an appropriate precursor. The final step involves the coupling of these intermediates with the dihydropyridazinone core under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives, while reduction of the dihydropyridazinone core can yield dihydropyridazine derivatives .

Scientific Research Applications

6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one include:

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

6-methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-10-11-21(27)26(24-15)14-16-12-25(13-16)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-11,16,22H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUOMUOKFFFGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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